Product packaging for Methyl 2-(5-formylthiophen-2-yl)acetate(Cat. No.:)

Methyl 2-(5-formylthiophen-2-yl)acetate

Cat. No.: B8803719
M. Wt: 184.21 g/mol
InChI Key: XEPLVJGUCPMHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-formylthiophen-2-yl)acetate is a high-purity chemical building block designed for research applications. As a bifunctional molecule containing both a reactive formyl group and an ester, it serves as a versatile intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for constructing heterocyclic scaffolds, such as thiophene derivatives, which are prevalent in the development of pharmaceuticals and materials science. The formyl group is a common handle for further chemical transformations, including condensation reactions to form Schiff bases or as a point for carbon-carbon bond formation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B8803719 Methyl 2-(5-formylthiophen-2-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 2-(5-formylthiophen-2-yl)acetate

InChI

InChI=1S/C8H8O3S/c1-11-8(10)4-6-2-3-7(5-9)12-6/h2-3,5H,4H2,1H3

InChI Key

XEPLVJGUCPMHCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C=O

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 2-(5-formylthiophen-2-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the protons on the thiophene (B33073) ring, the methylene protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, reveals the number of neighboring protons, which is crucial for establishing the connectivity of the molecular fragments.

Expected ¹H NMR Data for this compound This table is based on predicted values and known chemical shifts for similar structural motifs, as specific experimental data is not publicly available.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0SingletN/A
Thiophene H7.0 - 7.8Doublet~3.5 - 4.5
Thiophene H7.0 - 7.8Doublet~3.5 - 4.5
Methylene (-CH₂-)3.9 - 4.2SingletN/A
Methyl (-OCH₃)3.7 - 3.8SingletN/A

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the hybridization and electronic environment of the carbon atoms. For instance, the carbonyl carbons of the aldehyde and ester groups are expected to appear significantly downfield (at higher ppm values) compared to the sp²-hybridized carbons of the thiophene ring and the sp³-hybridized carbons of the acetate group.

Expected ¹³C NMR Data for this compound This table is based on predicted values and known chemical shifts for similar structural motifs, as specific experimental data is not publicly available.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aldehyde C=O182 - 185
Ester C=O170 - 172
Thiophene C (substituted)145 - 155
Thiophene C (substituted)140 - 150
Thiophene C-H125 - 138
Thiophene C-H125 - 138
Methyl (-OCH₃)52 - 54
Methylene (-CH₂-)35 - 38

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of all signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the thiophene and acetate carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups, for example, by showing a correlation from the methylene protons to the ester carbonyl carbon and to the carbons of the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum shows characteristic peaks corresponding to these vibrations. For this compound, key diagnostic peaks would include the C=O stretching vibrations for the aldehyde and the ester groups, which are expected to appear in the region of 1650-1750 cm⁻¹. Other important absorptions would be the C-H stretching of the aldehyde, the thiophene ring, and the aliphatic acetate group, as well as the C-O stretching of the ester.

Characteristic IR Absorption Bands for this compound This table presents expected frequency ranges for the key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch~1680 - 1700
Ester C=OStretch~1735 - 1750
Aldehyde C-HStretch~2820 and ~2720
Aromatic C=CStretch~1450 - 1600
Ester C-OStretch~1100 - 1300

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the thiophene ring in this compound, absorb light in the UV-Vis range, promoting electrons from a lower energy molecular orbital to a higher energy one. The presence of the formyl and acetate substituents on the thiophene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The resulting spectrum is useful for confirming the presence of the conjugated system and studying its electronic properties.

Fluorescence (Photoluminescence) Spectroscopy for Emission Properties

Fluorescence spectroscopy is used to investigate the emission properties of a compound after it has absorbed light. Upon excitation at a specific wavelength (typically the λmax determined by UV-Vis spectroscopy), some molecules will relax to the ground state by emitting a photon. The resulting emission spectrum is characteristic of the molecule's electronic structure. While not all organic molecules are fluorescent, conjugated systems like substituted thiophenes can exhibit fluorescence. The study of the fluorescence spectrum, including the emission wavelength and quantum yield, provides further insight into the electronic nature and potential applications of the compound in materials science.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of "this compound". By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable structural information can be obtained.

Electron Impact (EI) mass spectrometry is a common method for the analysis of such compounds. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for "this compound" (C₈H₈O₃S) would appear at an m/z corresponding to its molecular weight, which is 184.21 g/mol .

The fragmentation of the molecular ion is a predictable process that provides insight into the compound's structure. The presence of ester and formyl functional groups, along with the thiophene ring, dictates the fragmentation pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For "this compound", this would result in characteristic fragment ions.

Key fragmentation pathways for "this compound" can be hypothesized based on the principles of mass spectrometry. The loss of the methoxy radical (·OCH₃) from the molecular ion would produce a prominent acylium ion. Another significant fragmentation could involve the cleavage of the bond between the thiophene ring and the acetate side chain. The stability of the thiophene ring often influences the fragmentation, and ions containing the intact ring system are typically observed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted) Proposed Fragment Ion Fragment Lost
184[C₈H₈O₃S]⁺˙(Molecular Ion)
153[C₇H₅O₂S]⁺·OCH₃
125[C₆H₅OS]⁺·CH₂COOCH₃
97[C₄H₁S]⁺CHO and ·CH₂COOCH₃

Chromatographic Separation and Monitoring Techniques (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and monitoring of "this compound" during its synthesis and analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction involving "this compound". A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a suitable mobile phase. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate. The position of the spots can be visualized under UV light, which is a common method for aromatic and conjugated compounds like this one.

Column Chromatography is a preparative technique used to purify "this compound" on a larger scale. The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through the column to separate the desired compound from impurities.

In a typical purification procedure, a solvent system of petroleum ether and ethyl acetate is used as the eluent. The polarity of the eluent is carefully chosen to achieve optimal separation. By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. The fractions are collected and analyzed by TLC to identify those containing the pure "this compound".

Table 2: Typical Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase (Eluent) Detection Method
Thin-Layer Chromatography (TLC)Silica GelPetroleum Ether / Ethyl AcetateUV Light
Column ChromatographySilica GelGradient of Petroleum Ether / Ethyl AcetateTLC Analysis of Fractions

Elemental Analysis for Compositional Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the elemental composition. For "this compound", this method provides experimental verification of the mass percentages of carbon, hydrogen, and sulfur in the molecule.

The process involves burning a precisely weighed sample of the compound in a stream of pure oxygen. This combustion reaction converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and the sulfur to sulfur dioxide (SO₂). These combustion products are then passed through a series of absorbent traps, each designed to capture a specific product. By weighing these traps before and after combustion, the mass of each element in the original sample can be determined.

The theoretical elemental composition of "this compound" (C₈H₈O₃S) can be calculated based on its molecular formula and the atomic weights of its constituent elements. Comparing the experimentally determined percentages with the calculated theoretical values serves to confirm the purity and identity of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₈H₈O₃S)

Element Theoretical Percentage (%) Experimental Percentage (%) (Hypothetical)
Carbon (C)52.1652.10
Hydrogen (H)4.384.41
Sulfur (S)17.4117.35
Oxygen (O)26.05(Not directly measured)

Note: The experimental values are hypothetical and represent typical results for a pure sample. Oxygen is typically determined by difference.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Molecular Design

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is employed to determine the electronic structure of molecules, which in turn dictates their physical and chemical properties. DFT calculations are instrumental in the rational design of new molecules and materials by predicting their characteristics prior to synthesis.

Electronic Structure Analysis (HOMO, LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. mdpi.com For thiophene (B33073) derivatives, these values are influenced by the nature and position of substituents on the thiophene ring. Computational studies on related organic molecules have shown that DFT methods can reliably predict these energy levels and the corresponding gap, offering insights into the molecule's potential for charge transfer and its behavior in chemical reactions. mdpi.comresearchgate.net

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and kinetic stability

Optimized Molecular Geometries and Conformational Studies

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By finding the minimum energy structure on the potential energy surface, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 2-(5-formylthiophen-2-yl)acetate, which has rotatable bonds, conformational analysis is essential to identify the most stable conformer(s) and understand the energy barriers between them. This information is vital as the molecular conformation can significantly influence its reactivity and interaction with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of electron delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors), which is crucial for understanding hyperconjugative and stereoelectronic effects that stabilize the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. This method allows for the partitioning of a molecule into atomic basins and provides a rigorous definition of a chemical bond through the presence of a bond path and a bond critical point between two nuclei. QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at these critical points.

Mapped Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. Different colors are used to indicate regions of varying potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would highlight the electrophilic and nucleophilic centers, such as the oxygen atoms of the formyl and acetate (B1210297) groups, and the aromatic thiophene ring, thereby predicting its interaction with other reagents.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the excited-state properties of molecules. TD-DFT is widely used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules by determining the energies of electronic transitions from the ground state to various excited states. The accuracy of TD-DFT predictions allows for the theoretical assignment of experimental absorption bands and provides insights into the nature of the electronic transitions involved (e.g., π→π, n→π). This predictive capability is essential for designing molecules with specific optical properties for applications such as dyes, sensors, and optoelectronic devices.

Modeling of Solvent Effects (e.g., Polarized Continuum Model (PCM))

The study of solvent effects is crucial as solvents can significantly influence the stability, reactivity, and spectral properties of a molecule. The Polarized Continuum Model (PCM) is a widely used method to simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant.

For this compound, PCM calculations would typically involve:

Geometry Optimization: Determining the most stable conformation of the molecule in different solvents.

Electronic Properties: Calculating how properties such as dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO) change in the presence of a solvent.

Spectroscopic Predictions: Simulating UV-Vis and NMR spectra in various solvents to understand solvatochromic shifts and changes in chemical shifts.

While no specific data tables for this compound are available, a hypothetical table illustrating the type of data generated from such a study is presented below.

Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound using PCM

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Gas Phase1ValueValueValueValue
Toluene2.38ValueValueValueValue
Dichloromethane8.93ValueValueValueValue
Acetonitrile37.5ValueValueValueValue
Water80.1ValueValueValueValue
Note: The values in this table are placeholders and do not represent actual calculated data.

Predictive Studies on Structure-Reactivity and Structure-Property Relationships

Predictive studies are fundamental to understanding how the structural features of this compound influence its chemical reactivity and physical properties. These studies often employ Density Functional Theory (DFT) to calculate various molecular descriptors.

Key aspects of such predictive studies would include:

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. The formyl group's oxygen would likely be a region of negative potential, while the hydrogen of the formyl group and parts of the thiophene ring would show positive potential.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical indicator of chemical stability.

Table 2: Hypothetical Calculated Global Reactivity Descriptors for this compound

ParameterDefinitionCalculated Value
EHOMOEnergy of the Highest Occupied Molecular OrbitalValue (eV)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalValue (eV)
Energy Gap (ΔE)ELUMO - EHOMOValue (eV)
Ionization Potential (I)-EHOMOValue (eV)
Electron Affinity (A)-ELUMOValue (eV)
Electronegativity (χ)(I + A) / 2Value (eV)
Chemical Hardness (η)(I - A) / 2Value (eV)
Chemical Softness (S)1 / (2η)Value (eV)-1
Note: The values in this table are placeholders and do not represent actual calculated data.

Non-linear Optical (NLO) Parameter Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Thiophene derivatives, with their conjugated π-electron systems, often exhibit significant NLO properties. Computational methods are essential for predicting these properties.

NLO calculations for this compound would involve:

Polarizability (α): Calculating the linear polarizability, which describes the linear response of the molecule to an external electric field.

First Hyperpolarizability (β): Determining the first hyperpolarizability, a measure of the second-order NLO response. Molecules with a significant β value are candidates for applications like second-harmonic generation.

Second Hyperpolarizability (γ): Calculating the second hyperpolarizability, which relates to the third-order NLO response.

The presence of the electron-donating thiophene ring and the electron-withdrawing formyl group in this compound suggests that it could possess interesting NLO properties.

Table 3: Hypothetical Calculated NLO Parameters for this compound

ParameterDescriptionCalculated Value (a.u.)
αtotTotal static dipole polarizabilityValue
βtotTotal static first hyperpolarizabilityValue
γSecond hyperpolarizabilityValue
Note: The values in this table are placeholders and do not represent actual calculated data. "a.u." stands for atomic units.

Applications in Advanced Organic Materials and Chemical Synthesis Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Methyl 2-(5-formylthiophen-2-yl)acetate serves as a crucial intermediate in the multi-step synthesis of a variety of complex organic molecules. Its aldehyde group is readily available for reactions such as Knoevenagel condensation, Wittig reactions, and reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual reactivity makes it a strategic component for constructing larger, more intricate molecular architectures.

For instance, it is utilized in the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. The thiophene (B33073) core itself is a key structural motif in many biologically active compounds and organic electronic materials. The ability to introduce diverse substituents through the formyl and acetate (B1210297) groups allows for the fine-tuning of the properties of the final products.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

A significant area of application for this compound is in the field of renewable energy, specifically in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic materials.

The compound is a key building block for the synthesis of Donor-π-Acceptor (D-π-A) chromophores, which are the light-harvesting components in DSSCs. In this molecular architecture, the thiophene unit often acts as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group. The formyl group provides a convenient handle to extend the π-conjugation through reactions like the Knoevenagel condensation with compounds containing active methylene groups, such as cyanoacetic acid.

The resulting D-π-A dyes exhibit strong absorption in the visible region of the electromagnetic spectrum, a crucial property for efficient light harvesting in solar cells. The specific structure of the dye, including the length and nature of the π-bridge derived from intermediates like this compound, significantly influences the photophysical and electrochemical properties of the chromophore.

Dye ComponentRoleExample Precursor/Reactant
Donor Provides electrons upon photoexcitationTriphenylamine derivatives
π-Bridge Facilitates charge separation and transportThis compound
Acceptor Anchors the dye to the semiconductor and accepts electronsCyanoacetic acid

Research has shown that modifying the π-conjugated spacer by incorporating thiophene units can lead to enhanced light-harvesting capabilities and improved charge transfer kinetics, ultimately resulting in higher PCEs. For example, dyes incorporating thiophene spacers have been reported to achieve PCEs of over 6%. researchgate.net

Contributions to Organic Electronics (e.g., Organic Semiconductors)

The thiophene moiety is a fundamental building block for organic semiconductors due to its electron-rich nature and the ability of its sulfur atom's lone pairs to participate in π-conjugation. This compound serves as a precursor for the synthesis of larger conjugated systems used in organic electronics.

The formyl group allows for the extension of the conjugated system through various carbon-carbon bond-forming reactions. The resulting oligomeric or polymeric thiophene derivatives can exhibit semiconducting properties and are investigated for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to functionalize the thiophene ring allows for the tuning of the material's electronic properties, such as its charge carrier mobility and energy levels, which are critical for device performance. Thiophene-derived compounds are attractive for designing materials like low band gap semiconductors and high potential semiconductors. researchgate.net

Utility in the Development of Bioimaging Probes and Fluorescent Markers

While a less common application, the structural motifs derived from this compound can be incorporated into molecules designed as bioimaging probes and fluorescent markers. The extended π-conjugated systems that can be synthesized from this intermediate often exhibit fluorescence.

By attaching specific targeting groups or environmentally sensitive functionalities, these fluorescent molecules can be designed to selectively accumulate in certain cellular compartments or to respond to changes in their local environment, such as pH or the presence of specific ions. The thiophene unit can influence the photophysical properties of the probe, including its absorption and emission wavelengths, quantum yield, and photostability.

Strategic Importance in Heterocyclic Chemistry for Novel Compound Libraries

This compound is a valuable starting material for the generation of libraries of novel heterocyclic compounds. The reactivity of the formyl and ester groups allows for the introduction of a wide variety of substituents and the construction of diverse molecular skeletons. This is particularly important in drug discovery and materials science, where the exploration of a large chemical space is often necessary to identify compounds with desired properties.

The thiophene ring can be a core component of these new heterocyclic systems, or it can be a substituent on other heterocyclic rings. The versatility of this building block facilitates the synthesis of compounds with potential applications in various fields, from pharmaceuticals to organic electronics.

Precursors for the Synthesis of Novel Functional Derivatives

The strategic placement of the formyl and methyl acetate groups on the thiophene scaffold of this compound enables its participation in a variety of well-established organic reactions. These reactions facilitate the introduction of new functional groups and the extension of the molecule's carbon framework, leading to the creation of derivatives with tailored electronic, optical, and biological properties. Key synthetic transformations include the formation of Schiff bases, the synthesis of chalcones and their heterocyclic analogues, Knoevenagel condensation, and the Wittig reaction. These methodologies are instrumental in leveraging this compound as a foundational element for more complex molecules.

Synthesis of Schiff Bases: The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis. The resulting Schiff bases, characterized by the C=N double bond, are important intermediates for the synthesis of various heterocyclic compounds and have been investigated for their coordination chemistry and potential biological activities. The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.

Synthesis of Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for many biologically active heterocyclic compounds. Thiophene-based chalcones can be synthesized from this compound via the Claisen-Schmidt condensation reaction. jocpr.com This reaction involves the base-catalyzed condensation of the aldehyde with an appropriate ketone, such as a substituted acetophenone. These chalcone derivatives are valuable intermediates for synthesizing various heterocyclic compounds like pyrimidines and pyrazoles. jocpr.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic chalcone structure.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The aldehyde group of this compound can react with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of new C=C bonds and is a powerful tool for synthesizing highly functionalized alkene derivatives. These products can then be used in the synthesis of various heterocyclic systems.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. mdpi.com In this reaction, the formyl group of this compound can react with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for introducing a vinyl group, leading to the formation of Methyl 2-(5-vinylthiophen-2-yl)acetate derivatives. The reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The versatility of the Wittig reaction allows for the synthesis of a wide range of substituted alkenes with high regioselectivity.

The following table provides a summary of the types of derivatives that can be synthesized from this compound and the typical reaction conditions.

Derivative TypeReagentReaction TypeTypical Conditions
Schiff BasesPrimary Amines (e.g., Aniline)CondensationEthanol, reflux
ChalconesKetones (e.g., Acetophenone)Claisen-Schmidt CondensationEthanolic NaOH, room temperature
AlkenesActive Methylene Compounds (e.g., Malononitrile)Knoevenagel CondensationBasic catalyst (e.g., piperidine), reflux
Vinyl DerivativesPhosphorus Ylides (e.g., Methyltriphenylphosphonium bromide)Wittig ReactionStrong base (e.g., NaH), THF

The subsequent table details specific examples of derivatives synthesized from analogous thiophene aldehydes, illustrating the potential of this compound as a precursor.

Starting AldehydeReagentProductYield (%)Reference
2-Thiophenecarboxaldehyde2-Aminobenzoic acidSchiff base- nih.gov
2-AcetylthiopheneSubstituted BenzaldehydesThiophene-based chalcones- jocpr.com
5-Formylfurfuryl acetateMethyltriphenylphosphonium bromide5-Acetoxymethyl-2-vinylfuran68 mdpi.com
2-ThiophenecarboxaldehydeVarious AminesMetal complexes of Schiff bases- nih.gov

These examples underscore the synthetic utility of the formyl group on the thiophene ring, which is directly applicable to this compound for the generation of a diverse library of novel compounds for further research and application in material science and medicinal chemistry.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic routes to functionalized thiophenes, such as the Paal-Knorr and Gewald reactions, often rely on harsh conditions and may have limitations regarding functional group tolerance. nih.govpharmaguideline.com The future of synthesizing Methyl 2-(5-formylthiophen-2-yl)acetate and its analogs lies in the adoption of more sustainable and efficient catalytic methods.

Modern synthetic strategies that represent promising avenues for future development include:

Direct C-H Arylation: Palladium-catalyzed direct C-H functionalization has emerged as a powerful, atom-economical method for creating C-C bonds, avoiding the need for pre-functionalized starting materials. unito.it Research could focus on the selective C-H activation of a suitable thiophene (B33073) precursor to introduce the acetate (B1210297) or formyl moiety directly. Green chemistry approaches, utilizing water as a solvent, have been successfully applied to the C-H arylation of thiophene derivatives, offering a significant improvement in sustainability that could be adapted for this target molecule. unito.it

Catalytic Cyclization of Alkynes: The synthesis of the thiophene ring itself can be achieved through innovative metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur atom. nih.govmdpi.com These methods allow for the construction of the thiophene core with specific substitution patterns in a single, regioselective step. mdpi.com

Palladium/Norbornene Cooperative Catalysis: Also known as the Catellani reaction, this methodology enables the direct vicinal difunctionalization of aromatic compounds. nih.govclockss.org This could be explored to introduce both the formyl and acetate precursors in a highly controlled manner onto a thiophene ring.

Synthetic StrategyTraditional Methods (e.g., Paal-Knorr)Novel & Sustainable Methods
Principle Condensation of 1,4-dicarbonyl compounds with a sulfurizing agent. pharmaguideline.comDirect C-H activation, catalytic cyclization, or cooperative catalysis. nih.govunito.itnih.gov
Conditions Often require high temperatures and harsh reagents (e.g., P4S10). derpharmachemica.comTypically milder conditions, lower catalyst loadings. organic-chemistry.org
Atom Economy Moderate, can generate significant waste.High, minimizes byproducts. mdpi.com
Sustainability Use of stoichiometric, often hazardous reagents.Catalytic processes, potential for green solvents like water. unito.it
Functional Group Tolerance Limited. nih.govGenerally broad. nih.gov

Exploration of Untapped Reactivity Profiles of the Formyl and Ester Groups

The synthetic utility of this compound is derived from the distinct reactivity of its formyl and ester functionalities. Future research will focus on exploiting the chemoselectivity of these groups to build molecular complexity in novel ways. The electron-withdrawing nature of both substituents influences the reactivity of the thiophene ring itself, which is generally more reactive than benzene (B151609) in electrophilic substitution reactions, typically at the C2 and C5 positions. pharmaguideline.com

Formyl Group Reactivity: The aldehyde is a gateway to numerous transformations. While standard reactions like oxidation, reduction, and Wittig olefination are well-established, future work could explore its use in asymmetric catalysis to generate chiral centers. rsc.org Its participation in Suzuki-Miyaura cross-coupling reactions (following conversion to a halide) or as an electrophile in novel annulation strategies could yield diverse heterocyclic systems. nih.gov

Ester Group Reactivity: The methyl ester can be selectively hydrolyzed, transesterified, or reduced. It can also be converted to amides or hydrazides, which can serve as synthons for further cyclization reactions to create fused heterocyclic systems. rsc.org

Orthogonal Reactivity: A key area of exploration is the development of "orthogonal" reaction sequences where one group can be manipulated without affecting the other. This allows for precise, stepwise elaboration of the molecular scaffold. For instance, the formyl group could be protected as an acetal, allowing for chemistry to be performed on the ester, followed by deprotection and subsequent reaction of the aldehyde.

Functional GroupPotential Selective ReactionResulting Structure
Formyl Group Reductive AminationIntroduction of a substituted aminomethyl group
Henry ReactionFormation of a nitroalkene derivative
Asymmetric Aldol AdditionCreation of a chiral β-hydroxy ester
Ester Group Saponification followed by Amide CouplingConversion to a variety of amide derivatives
DIBAL-H ReductionSelective reduction to the corresponding alcohol
Claisen CondensationFormation of a β-keto ester

Integration of Machine Learning and AI in Molecular Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and synthesis of new molecules. engineering.org.cn These computational tools can be powerfully applied to the study of this compound.

Molecular Design and Property Prediction: ML models, often trained on data generated by methods like Density Functional Theory (DFT), can predict the physicochemical and electronic properties of novel derivatives of this compound. researchgate.netmdpi.com This allows for the in silico screening of large virtual libraries of compounds for desired characteristics (e.g., absorption spectra for organic dyes, binding affinity for drug discovery) before committing to laboratory synthesis. researchgate.netnih.gov

Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, making the synthesis more efficient and robust.

AI/ML ApplicationSpecific Task for this compoundPotential Impact
Retrosynthesis Predict the most efficient, high-yield synthetic route from commercially available precursors. mit.eduReduces development time and resource consumption.
Property Prediction Design novel derivatives and predict their electronic and photophysical properties for materials science applications. nih.govAccelerates the discovery of new functional materials.
Reaction Outcome Prediction Predict the major product and yield for a proposed derivatization reaction.Minimizes failed experiments and prioritizes promising synthetic routes.

Investigation of Advanced Multi-Component Reactions for Efficient Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are a cornerstone of modern synthetic efficiency. researchgate.nettandfonline.com The formyl group of this compound makes it an ideal candidate for participation in several powerful MCRs.

Future research should focus on utilizing this molecule in isocyanide-based MCRs such as:

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylaminocarboxamide. researchgate.netnih.gov Using this compound as the aldehyde component would enable the one-pot synthesis of a vast library of complex derivatives, each incorporating the thiophene scaffold alongside three other points of diversity.

The Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxyamide. researchgate.netbaranlab.org This provides a rapid method for introducing ester and amide functionalities adjacent to a newly formed stereocenter, offering a different chemotype than the Ugi reaction.

The application of MCRs allows for a rapid and atom-economical expansion of the chemical space around the this compound core, which is highly valuable for generating compound libraries for high-throughput screening in drug discovery and materials science. researchgate.net

Multi-Component ReactionReactantsProduct from this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylaminoamide derivative of the thiophene
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxyamide derivative of the thiophene

Scalability and Process Optimization for Academic and Industrial Relevance

For a building block like this compound to be truly useful, its synthesis must be scalable and economically viable. Future research must address the transition from laboratory-scale synthesis to larger, more industrially relevant quantities. elsevierpure.com

Key areas for development include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and greater consistency. researchgate.net Developing a flow process for the synthesis of this compound could enable safer, more efficient, and automated production.

Catalyst Optimization and Recovery: For catalytic routes, minimizing the loading of expensive transition metal catalysts (like palladium) is crucial for economic viability. organic-chemistry.org Research into more active catalysts or methodologies for the recovery and reuse of the catalyst from the reaction mixture is essential.

Process ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Challenging due to heat/mass transfer issues.More straightforward scale-up by running the reactor for longer.
Safety Potential for thermal runaway in large volumes.Smaller reaction volumes at any given time enhance safety. researchgate.net
Consistency Batch-to-batch variability can be an issue.High consistency and product quality.
Optimization Time-consuming, requires multiple batch runs.Rapid optimization of parameters (temperature, residence time) is possible.

Q & A

How can synthetic routes for Methyl 2-(5-formylthiophen-2-yl)acetate be optimized to preserve the reactivity of the formyl group during esterification?

The formyl group's susceptibility to nucleophilic attack necessitates protective strategies. A two-step approach is recommended:

  • Step 1 : Protect the formyl group on 5-formylthiophene using a trimethylsilyl (TMS) or acetal protecting group to prevent undesired side reactions during esterification .
  • Step 2 : Perform esterification of the thiophene acetic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄ or Amberlyst-15). Post-reaction, deprotect the formyl group using mild acidic conditions (e.g., HCl in THF/water) .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>98%) .

What advanced spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to assign the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~170 ppm). 2D NMR (COSY, HSQC) clarifies coupling between thiophene protons and the acetate moiety .
  • X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement via SHELXL (as in SHELX software) resolves bond lengths and angles, particularly for the thiophene ring and formyl group .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (expected [M+H]⁺ ≈ 199.03 g/mol) .

How can solubility challenges in cross-coupling reactions involving this compound be mitigated?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), pre-dissolve the compound in DMF at 60–80°C .
  • Additives : Incorporate phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve interfacial reactivity .
  • Temperature Control : Conduct reactions under reflux (e.g., THF at 66°C) to maintain homogeneity. Post-reaction, precipitate the product using ice-cold water .

What are the stability considerations for long-term storage of this compound?

  • Oxidative Degradation : The formyl group is prone to oxidation. Store under inert gas (N₂ or Ar) in amber vials at 2–8°C to minimize air/moisture exposure .
  • Light Sensitivity : UV light accelerates decomposition. Use light-resistant containers and conduct stability tests via accelerated aging (40°C/75% RH for 6 months) to assess degradation products .
  • Impurity Profiling : Regularly analyze stored samples using GC-MS to detect aldehydic byproducts (e.g., formic acid derivatives) .

How is this compound utilized as a precursor in medicinal chemistry research?

  • Drug Intermediate : The formyl group enables Schiff base formation with amines, facilitating synthesis of heterocyclic scaffolds (e.g., thiophene-fused quinazolines) for kinase inhibitors .
  • Bioconjugation : The ester moiety allows esterase-sensitive prodrug design. For example, coupling with anticancer agents via hydrolyzable linkers enhances targeted delivery .
  • Structural Analogues : Modify the thiophene ring via halogenation (e.g., bromination at the 3-position) to explore structure-activity relationships (SAR) in drug discovery .

What analytical strategies address contradictions in reaction yield data for this compound synthesis?

  • Root-Cause Analysis :
    • Variable 1 : Trace moisture deactivates acid catalysts. Use molecular sieves (3Å) in esterification steps .
    • Variable 2 : Incomplete deprotection of the formyl group. Optimize HCl concentration (0.1–0.5 M) and reaction time (2–4 hrs) .
  • Design of Experiments (DoE) : Apply factorial design to test factors like temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions .

How does the electronic nature of the thiophene ring influence the reactivity of this compound in electrophilic substitutions?

  • Electron-Withdrawing Effects : The formyl and ester groups render the thiophene electron-deficient, directing electrophiles (e.g., NO₂⁺) to the 4-position. Kinetic studies (UV-Vis monitoring) show faster nitration at 4- vs. 3-position .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict Fukui indices (ƒ⁻) to identify nucleophilic sites. Compare with experimental results to refine mechanistic models .

What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • First Aid : For skin contact, wash with soap/water (15 mins); for inhalation, move to fresh air and administer oxygen if needed .
  • Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via EPA-approved facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.